ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a phenyl group, a tetrazole moiety, and an ethyl ester group
Mechanism of Action
Target of Action
It’s known that tetrazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.
Result of Action
Some synthesized compounds with tetrazole showed a significant zone of inhibition, indicating potential antimicrobial activity .
Action Environment
The chemical properties of tetrazoles, such as their electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure , could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the formation of the thiophene ring followed by the introduction of the tetrazole and ester groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl and tetrazole groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-phenyl-2-(1H-imidazol-1-yl)thiophene-3-carboxylate
- Ethyl 4-phenyl-2-(1H-pyrazol-1-yl)thiophene-3-carboxylate
- Ethyl 4-phenyl-2-(1H-triazol-1-yl)thiophene-3-carboxylate
Uniqueness
Ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole moiety can enhance the compound’s stability and binding affinity to biological targets compared to other similar heterocyclic compounds.
Properties
IUPAC Name |
ethyl 4-phenyl-2-(tetrazol-1-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-2-20-14(19)12-11(10-6-4-3-5-7-10)8-21-13(12)18-9-15-16-17-18/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGCIEFKNPAEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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